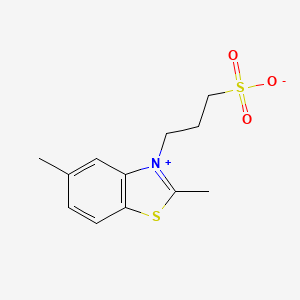
3-Methylphenyl bis(hydroxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylphenyl bis(hydroxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and industrial chemicals. This compound is characterized by the presence of a carbamate group attached to a 3-methylphenyl ring, with two hydroxymethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl bis(hydroxymethyl)carbamate typically involves the reaction of 3-methylphenol with formaldehyde and a carbamoylating agent. One common method is the reaction of 3-methylphenol with formaldehyde in the presence of a base to form a hydroxymethyl derivative. This intermediate is then reacted with a carbamoylating agent, such as methyl carbamate, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylphenyl bis(hydroxymethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylphenyl bis(formyl)carbamate or 3-methylphenyl bis(carboxyl)carbamate.
Reduction: Formation of 3-methylphenyl bis(aminomethyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methylphenyl bis(hydroxymethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of polymers, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Methylphenyl bis(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can affect various biochemical pathways and cellular processes. The hydroxymethyl groups may also play a role in the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenmedipham: A carbamate herbicide with a similar structure but different functional groups.
Carbofuran: Another carbamate pesticide with a different substitution pattern on the phenyl ring.
Methyl carbamate: A simpler carbamate compound used as a carbamoylating agent.
Uniqueness
3-Methylphenyl bis(hydroxymethyl)carbamate is unique due to the presence of two hydroxymethyl groups, which can undergo various chemical modifications. This makes it a versatile compound for use in different applications, including organic synthesis and industrial production.
Propriétés
Numéro CAS |
64191-77-1 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
(3-methylphenyl) N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C10H13NO4/c1-8-3-2-4-9(5-8)15-10(14)11(6-12)7-13/h2-5,12-13H,6-7H2,1H3 |
Clé InChI |
NXLYFSINMACIHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)N(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



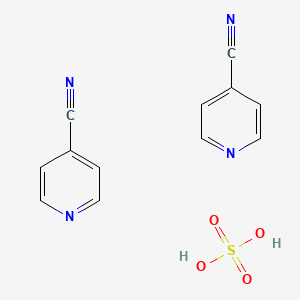
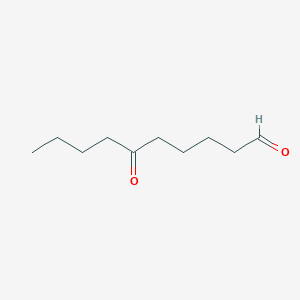
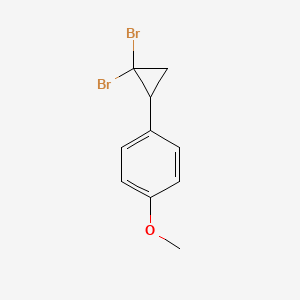
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
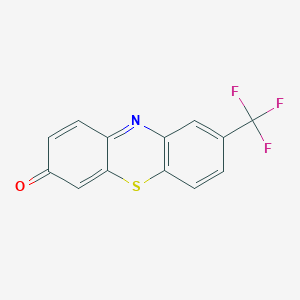
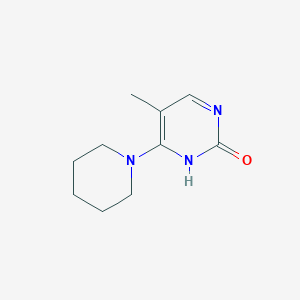
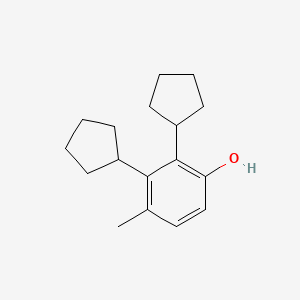
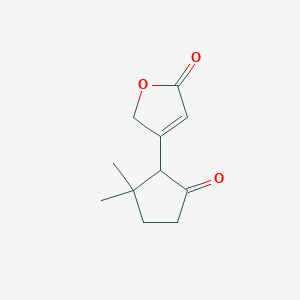
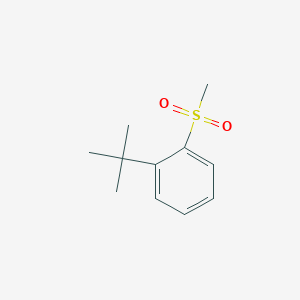


![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)
